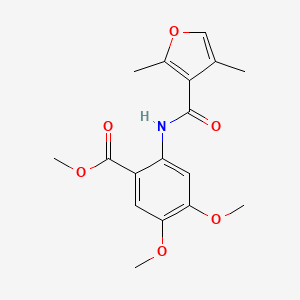

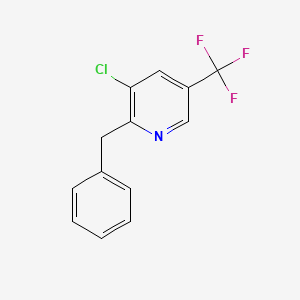

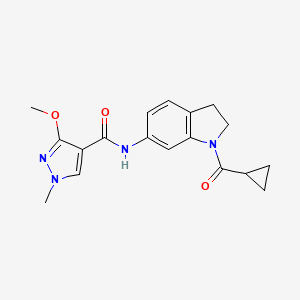

![molecular formula C22H26N6O2 B2480524 8-(3,5-二甲基吡唑基)-3-甲基-7-(甲乙基)-1-[(4-甲基苯基)甲基]-1,3,7-三氢嘌呤-2,6-二酮 CAS No. 1014008-17-3](/img/structure/B2480524.png)

8-(3,5-二甲基吡唑基)-3-甲基-7-(甲乙基)-1-[(4-甲基苯基)甲基]-1,3,7-三氢嘌呤-2,6-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Pyrazole and pyrimidine derivatives are widely studied for their diverse chemical and biological activities. Their structural complexity and functional group diversity make them key subjects in organic and medicinal chemistry research. Although the specific compound mentioned is not directly found in the literature, related compounds offer a foundation for discussing synthesis methods, molecular structure analysis, and chemical properties.

Synthesis Analysis

The synthesis of pyrazole and pyrimidine derivatives typically involves condensation reactions, cycloadditions, or nucleophilic substitution reactions. For example, the condensation of diethyl 2-thiobarbituric acid and phenylpyrazole derivatives in ethanol, in the presence of pyridine, leads to structurally related compounds. These methods highlight the versatility and creativity required in organic synthesis to construct complex molecules like the one (Asiri & Khan, 2010).

Molecular Structure Analysis

The molecular structure of pyrazole and pyrimidine derivatives is often confirmed using X-ray diffraction (XRD) and nuclear magnetic resonance (NMR) spectroscopy. These techniques allow for the detailed visualization of the molecule's geometry, bond lengths, and angles, providing insights into its three-dimensional conformation. For instance, XRD analysis confirmed the structure of substituted dihydropyrano[4,3-b] pyrrole-2,3(1H,6H)-diones, highlighting the importance of structural determination in understanding compound properties (Silaichev et al., 2012).

科学研究应用

抗癌活性

- 抗癌化合物的合成:已合成包括二甲基吡唑基衍生物在内的化合物,用于测试其对各种人类癌细胞系的作用。二甲基吡唑基衍生物显示出显著的细胞毒活性,突显了它们在癌症治疗中的潜力(El-Naem等,2003年)。

抗微生物活性

- 抗微生物药物的开发:对吡唑基衍生物的研究导致合成具有增强抗微生物特性的化合物。研究表明,这些化合物上存在电子吸引基团可以显著增强它们的抗微生物功效(Amir et al., 2012)。

催化和化学合成

- 高效化学合成:吡唑基衍生物已被用于合成吡啶-嘧啶,展示了它们作为催化剂在生产具有化学重要性化合物中产生高收率的实用性(Rahmani et al., 2018)。

生化研究

- 生物和生化研究:吡唑基衍生物的多样化化学性质使其适用于各种生化应用,包括细胞成像和研究生化途径(Lei et al., 2016)。

药物合成

- 制药化合物的合成:吡唑基衍生物在合成各种具有不同治疗潜力的制药化合物方面起着关键作用,如抗炎、镇痛和中枢神经系统活性药物(Menozzi et al., 1992)。

属性

IUPAC Name |

8-(3,5-dimethylpyrazol-1-yl)-3-methyl-1-[(4-methylphenyl)methyl]-7-propan-2-ylpurine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N6O2/c1-13(2)27-18-19(23-21(27)28-16(5)11-15(4)24-28)25(6)22(30)26(20(18)29)12-17-9-7-14(3)8-10-17/h7-11,13H,12H2,1-6H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIXNTLZFMSQATJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN2C(=O)C3=C(N=C(N3C(C)C)N4C(=CC(=N4)C)C)N(C2=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

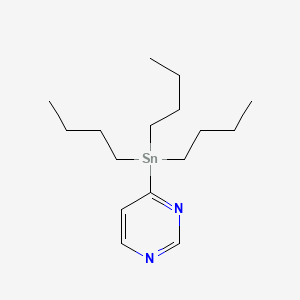

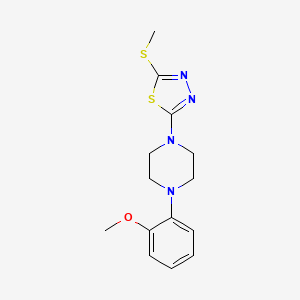

![Benzyl 3a-((tert-butoxycarbonyl)amino)hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate](/img/structure/B2480447.png)

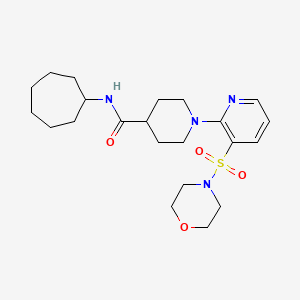

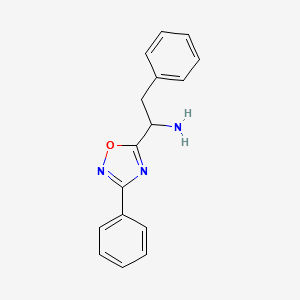

![2-benzamido-N-(3-fluorophenyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2480448.png)

![4-Chloro-2-{[(1-cyanocyclopentyl)carbamoyl]methoxy}benzamide](/img/structure/B2480450.png)

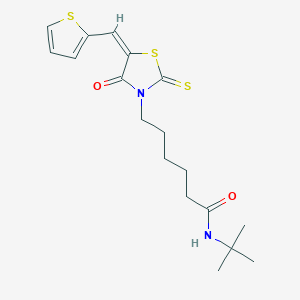

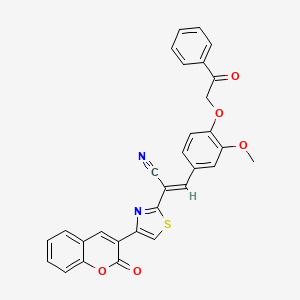

![2-(benzo[d]thiazol-2-ylthio)-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)acetamide](/img/structure/B2480452.png)